molecular formula C15H11N5O B5532509 1-allyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile

1-allyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile

Cat. No. B5532509
M. Wt: 277.28 g/mol
InChI Key: DKZJPZKQJUDODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related pyrimidine derivatives typically involves multi-step reactions starting from basic pyrimidine scaffolds. For example, compounds such as 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile bearing pyrazoles have been synthesized through reactions involving chalcones and hydrazine hydrate, characterized by spectral data including IR, 1H NMR, and 13C NMR, and evaluated for anticancer activity (Alharbi et al., 2023).

Molecular Structure Analysis

The structure of these compounds is elucidated through various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. These methods provide detailed information on the molecular framework and the arrangement of functional groups within the molecule, which are crucial for understanding the compound's chemical behavior and biological activity.

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including annulation, thiation, hydrolysis, and reactions with carbon electrophiles and nitrogen nucleophiles. These reactions are instrumental in synthesizing novel heterocycles with potential cytotoxic and antimicrobial activities (Ramadan et al., 2019).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined through various analytical techniques. These properties are essential for the compound's formulation and application in different biological and chemical contexts.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biomolecules, are pivotal for the compound's pharmacological and therapeutic effects. Studies on related compounds have shown a range of activities against different cancer cell lines, indicating the potential for developing anticancer therapies (Alharbi et al., 2023).

properties

IUPAC Name

6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c1-2-6-20-13(17)10(9-16)8-11-14(20)18-12-5-3-4-7-19(12)15(11)21/h2-5,7-8,17H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZJPZKQJUDODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C1=N)C#N)C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.